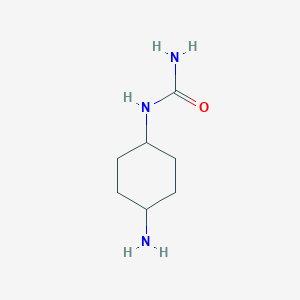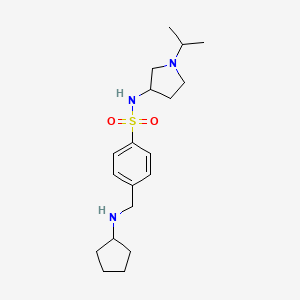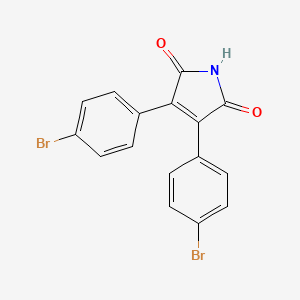![molecular formula C9H5F5O B12092739 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone CAS No. 50562-07-7](/img/structure/B12092739.png)
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone
Descripción general
Descripción
2,2-Difluoro-1-[3-(trifluorometil)fenil]etanona es un compuesto orgánico con la fórmula molecular C9H5F5O. Se caracteriza por la presencia de grupos difluoro y trifluorometil unidos a un anillo fenilo, lo que lo convierte en una cetona fluorada.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2-Difluoro-1-[3-(trifluorometil)fenil]etanona generalmente implica la introducción de átomos de flúor en la estructura molecular. Un método común es la reacción de 3-(trifluorometil)benzaldehído con difluorometilcetona en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente como acetonitrilo. La mezcla de reacción se calienta para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar métodos más escalables y eficientes, como la síntesis en flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y puede conducir a rendimientos y pureza más altos del producto final. Además, el uso de catalizadores avanzados y parámetros de reacción optimizados pueden mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2-Difluoro-1-[3-(trifluorometil)fenil]etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Los átomos de flúor en el compuesto pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reemplazar los átomos de flúor en condiciones apropiadas.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[3-(trifluorometil)fenil]etanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: Investigado por su potencial como molécula bioactiva con aplicaciones en el descubrimiento de fármacos.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de 2,2-Difluoro-1-[3-(trifluorometil)fenil]etanona implica su interacción con objetivos moleculares específicos. La presencia de átomos de flúor puede mejorar la capacidad del compuesto para formar interacciones fuertes con moléculas biológicas, como enzimas o receptores. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el objetivo del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2,2,2-Trifluoroacetofenona: Otra cetona fluorada con características estructurales similares pero diferente reactividad y aplicaciones.
1-(2,4-Difluoro-3-(trifluorometil)fenil)etanona: Un compuesto con un anillo fenilo fluorado similar pero diferente patrón de sustitución.
Unicidad
2,2-Difluoro-1-[3-(trifluorometil)fenil]etanona es única debido a la disposición específica de sus átomos de flúor, que imparte propiedades químicas y físicas distintas. Esta estructura única puede conducir a diferente reactividad e interacciones en comparación con otros compuestos similares, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
IUPAC Name |
2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERNOZMNNPBKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229189 | |
| Record name | 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50562-07-7 | |
| Record name | 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)





![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)

![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


